molecular formula C12H12ClN3O2 B6507111 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide CAS No. 899984-86-2

2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide

Cat. No. B6507111
CAS RN: 899984-86-2
M. Wt: 265.69 g/mol
InChI Key: UZQYYBVQBLLEJZ-UHFFFAOYSA-N
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Description

“2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C16H11FN2O3 . It is used as an intermediate in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase, and also in the design of isocorydine derivatives with anticancer effect .


Synthesis Analysis

The synthesis of this compound involves the use of the low-cost industrial byproduct phthalhydrazide as the starting material to construct the phthalazinone moiety . This allows access to the key intermediate by the Negishi coupling reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-8,18H,(H,19,20)(H,21,22) and the InChI key is ZPEKKEIEGRQHKV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 298.27 . The compound’s density is 1.42 .

Scientific Research Applications

Anti-Inflammatory Activity

The compound (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide was synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride . Notably, it exhibited superior anti-inflammatory activity compared to the standard drug, ibuprofen. This finding suggests its potential as a novel anti-inflammatory agent.

Antitumor Properties

Coumarin derivatives, including those containing the 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl) moiety, have demonstrated antitumor effects . Further investigation into its mechanism of action and efficacy against specific cancer types could be valuable.

Anti-HIV Activity

Indole derivatives, which share structural similarities with our compound, have been explored for their anti-HIV properties . Investigating whether (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide exhibits similar effects could be promising.

Antibacterial and Antifungal Applications

Given the diverse biological activities of coumarin derivatives, exploring the antibacterial and antifungal potential of our compound is warranted . It may serve as a lead for developing new antimicrobial agents.

Anticoagulant Effects

Coumarins are known inhibitors of vitamin K epoxide reductase (VKOR), an enzyme involved in blood clotting . Investigating whether our compound possesses anticoagulant properties could be relevant for cardiovascular health.

Central Nervous System Stimulation

Hydroxycoumarins, a subclass of coumarins, have central nervous system stimulant effects . Assessing whether our compound shares this property could open avenues for neurological research.

Oxidative Stress Protection

Hydroxycoumarins also exhibit strong antioxidant effects by scavenging reactive oxygen species . Investigating whether our compound provides protection against oxidative stress is intriguing.

Pharmaceutical Industry Applications

Chlorine, a key component of our compound, is widely used in pharmaceuticals . Its stable isostere properties make it valuable for drug design. Exploring hybrid molecules combining 7-amino-4-methyl-2H-chromen-2-one and (±)-2-chloro-2-phenylacetyl chloride could yield novel pharmaceutical candidates .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .

properties

IUPAC Name

2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7(13)11(17)14-6-10-8-4-2-3-5-9(8)12(18)16-15-10/h2-5,7H,6H2,1H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQYYBVQBLLEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NNC(=O)C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide

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